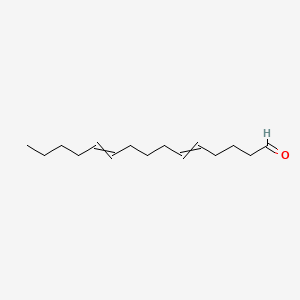

5,10-Pentadecadienal, (E,Z)-

Description

Structure

3D Structure

Properties

CAS No. |

64275-54-3 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

pentadeca-5,10-dienal |

InChI |

InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |

InChI Key |

QVECBYWMAHQYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC=CCCCC=O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of E,z 5,10 Pentadecadienal and Stereoisomeric Analogues

Stereoselective Strategies for Conjugated Dienal Formation

The cornerstone of synthesizing (E,Z)-5,10-Pentadecadienal lies in the stereocontrolled formation of the conjugated dienal moiety. Several powerful olefination and cross-coupling reactions have been adapted and optimized for this purpose.

Wittig Olefination and Horner-Wadsworth-Emmons Variants for (E,Z)-Diene Geometry Control

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental tools for alkene synthesis. thieme-connect.deacs.org The stereochemical outcome of these reactions can be influenced by the nature of the ylide and the reaction conditions.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.org For the synthesis of (E,Z)-dienes, a common strategy involves the reaction of an α,β-unsaturated aldehyde with a non-stabilized ylide, which generally favors the formation of the (Z)-alkene. wikipedia.orgorganic-chemistry.org Alternatively, an allylic phosphonium salt can be used to introduce the diene system in a single step. The stereoselectivity of the Wittig reaction is highly dependent on the substituents on the ylide and the reaction conditions. Stabilized ylides tend to yield (E)-alkenes, whereas non-stabilized ylides predominantly produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, offers several advantages over the classic Wittig reaction, including generally higher (E)-selectivity and easier removal of the phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.orgorganic-chemistry.org However, modifications to the standard HWE reaction have been developed to achieve high (Z)-selectivity. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases to favor the kinetic (Z)-product. nih.gov Recent research has explored new phosphonate reagents that provide excellent Z:E ratios in the olefination of both aromatic and aliphatic aldehydes. nih.gov

| Reagent/Method | Typical Selectivity | Key Features |

| Wittig (Non-stabilized ylide) | (Z)-selective | Kinetically controlled, often uses salt-free conditions. wikipedia.org |

| Wittig (Stabilized ylide) | (E)-selective | Thermodynamically controlled. organic-chemistry.org |

| Horner-Wadsworth-Emmons | (E)-selective | Higher nucleophilicity of phosphonate carbanion, water-soluble byproduct. alfa-chemistry.comwikipedia.org |

| Still-Gennari Modification (HWE) | (Z)-selective | Employs electron-withdrawing phosphonates and specific base/solvent systems. nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkenyl Linkage Construction

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. eie.gracs.org Reactions such as the Suzuki, Negishi, and Stille couplings are powerful methods for constructing dienes with defined stereochemistry by coupling pre-functionalized alkenyl partners. mdpi.com

The Suzuki coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is widely used for diene synthesis. For instance, the cross-coupling of an alkenylboronate with a bromo-alkenoate can stereoselectively form a conjugated diene. mdpi.com The stereochemistry of the starting materials is typically retained in the product.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. acs.org This method is effective for the coupling of various alkenyl halides and triflates. The choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity.

These cross-coupling reactions rely on the pre-synthesis of stereochemically defined fragments, which are then joined together. This approach allows for a convergent and often highly stereoselective route to the desired diene.

Ring-Closing Metathesis and Cascade Reactions in Dienal Scaffolding

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, catalyzed by ruthenium or molybdenum alkylidenes. wikipedia.org While primarily used for ring formation, RCM can be ingeniously applied to the synthesis of acyclic dienes through a ring-opening cross-metathesis (ROCM) sequence or by employing tandem reactions. The development of highly active catalysts has expanded the scope of RCM to include the synthesis of functionalized olefins, such as α,β-unsaturated aldehydes. caltech.edu RCM has been instrumental in the synthesis of complex macrocycles and can be a key step in strategies leading to polyene structures. acs.orgrsc.org

Cascade reactions , where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecular architectures. figshare.com For example, a dienolate can undergo a selective union with a chiral sulfinyl imine, leading to a stereoselective synthesis of conjugated dienamides through a cascade process involving a Mannich attack and subsequent ring-opening. figshare.com

Total Synthesis Approaches to (E,Z)-5,10-Pentadecadienal

The total synthesis of a molecule like (E,Z)-5,10-Pentadecadienal can be approached through either a convergent or a linear strategy. The choice depends on the complexity of the target and the availability of starting materials.

Convergent Synthesis Design and Execution

Advantages of Convergent Synthesis:

Allows for parallel synthesis of fragments, saving time. fiveable.me

Facilitates the synthesis of analogues by modifying one of the fragments.

Linear Synthesis Pathway Optimization

Considerations for Linear Synthesis Optimization:

Maximizing the yield of each individual step.

Choosing protecting groups that are stable under various reaction conditions and can be selectively removed.

Minimizing the total number of steps.

Asymmetric Synthesis of Chiral Intermediates for Stereocontrol in (E,Z)-5,10-Pentadecadienal Production

The absolute configuration of stereocenters within a molecule is critical to its biological function. Asymmetric synthesis provides the tools to create chiral molecules from achiral starting materials, ensuring the desired stereoisomer is produced in excess. uwindsor.ca For a molecule like (E,Z)-5,10-pentadecadienal, while the target compound itself is not specified as chiral, the synthesis of its stereoisomeric analogues or complex precursors often involves the creation of chiral intermediates to guide the formation of specific geometric isomers of the double bonds or to introduce chiral centers elsewhere in the molecule.

Key strategies for achieving stereocontrol include catalyst-based methods and the use of chiral building blocks. rsc.org Chiral catalysts, used in substoichiometric amounts, can direct a reaction to favor one enantiomer over another. uwindsor.ca This includes organocatalysis, where small organic molecules like L-proline facilitate asymmetric transformations, and transition-metal catalysis, which employs chiral ligands bound to a metal center to create a chiral environment. chinesechemsoc.orgcardiff.ac.uk For instance, asymmetric reductions of ketones or additions to aldehydes are common methods for creating chiral alcohols, which are versatile intermediates. nih.gov

Garner's aldehyde is a prime example of a versatile chiral intermediate derived from serine, which can be used in the synthesis of a wide range of natural products. nih.gov Nucleophilic addition to Garner's aldehyde allows for the construction of complex carbon skeletons with defined stereochemistry. nih.gov The addition of organometallic reagents can proceed with high diastereoselectivity, governed by models such as the Felkin-Anh non-chelation model, to produce key substructures like amino alcohols. nih.gov These can then be further elaborated into complex targets.

Enzymatic reactions, or biocatalysis, offer another powerful route to chiral intermediates. Enzymes operate with high specificity, often yielding products with very high enantiomeric excess. nih.govunipd.it For example, lipases are frequently used for the kinetic resolution of racemic alcohols or amines, and alcohol dehydrogenases can perform the stereoselective reduction of prochiral ketones to produce chiral alcohols. nih.govunipd.it

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Intermediates

| Strategy | Mechanism | Key Features | Typical Reagents/Catalysts |

|---|---|---|---|

| Chiral Catalysis | A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. uwindsor.ca | Low catalyst loading; high enantioselectivity. | Chiral metal complexes (e.g., with BINAP, Salen ligands); Organocatalysts (e.g., L-proline). chinesechemsoc.org |

| Chiral Auxiliary | A chiral auxiliary is covalently attached to the substrate, directs a stereoselective reaction, and is later removed. | Stoichiometric use of the auxiliary; reliable stereocontrol. | Evans oxazolidinones; Samp/Ramp hydrazones. |

| Biocatalysis | Enzymes catalyze reactions with high enantio- and regioselectivity under mild conditions. unipd.it | High enantiomeric excess (ee%); environmentally benign conditions. nih.gov | Lipases; Ketoreductases; Transaminases. nih.gov |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products as starting materials. | Stereocenters are pre-defined. | Amino acids (e.g., Serine for Garner's aldehyde); Sugars; Terpenes. nih.gov |

Exploration of Sustainable and Green Chemistry Routes for (E,Z)-5,10-Pentadecadienal Preparation

Modern chemical synthesis increasingly emphasizes sustainability, aiming to reduce waste, minimize energy consumption, and use renewable resources. oup.com The preparation of (E,Z)-5,10-pentadecadienal can benefit significantly from the principles of green chemistry.

Biocatalysis stands out as a premier green technology. nih.gov It utilizes enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions, often with high selectivity, thus reducing the need for protecting groups and harsh reagents. nih.govacs.org For the synthesis of aldehydes, several enzymatic routes are relevant. Lipoxygenases (LOX) and hydroperoxide lyases (HPL) are key enzymes in the plant's "green leaf volatiles" pathway, which converts polyunsaturated fatty acids into shorter-chain aldehydes. nih.govmdpi.com Alcohol dehydrogenases (ADHs) can be used for the selective oxidation of alcohols to aldehydes, often employing cofactor regeneration systems to improve efficiency. chemrxiv.org Furthermore, carboxylic acid reductases (CARs) can convert carboxylic acids directly to aldehydes, providing a direct route from abundant biomass-derived feedstocks. rsc.org

Atom-economical reactions , such as olefin metathesis, are another cornerstone of green synthesis. rutgers.edu Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, reshuffles carbon-carbon double bonds, providing a powerful method for constructing the polyunsaturated backbone of a molecule like 5,10-pentadecadienal from simpler olefin precursors. rutgers.eduthieme-connect.de Cross-metathesis (CM) reactions, in particular, can be used to join two different alkene fragments, offering a convergent and efficient route to complex structures. ximo-inc.combeilstein-journals.org Recent advances have led to catalysts that provide high stereoselectivity, enabling the controlled formation of either E- or Z-double bonds. ximo-inc.combeilstein-journals.org

Other green chemistry strategies include the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled, minimizing waste. oup.com For instance, supported metal nanoparticles can be used for selective hydrogenations or oxidations. oup.com The development of reactions in greener solvents (like water or supercritical CO₂) or under solvent-free conditions further enhances the environmental profile of a synthetic route. oup.com

Table 3: Green Chemistry Approaches for Polyunsaturated Aldehyde Synthesis

| Approach | Principle | Example Application | Advantages |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole cells for chemical transformations. nih.gov | Oxidation of a long-chain alcohol to an aldehyde using an alcohol dehydrogenase (ADH). chemrxiv.org | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. acs.org |

| Olefin Metathesis | Catalytic redistribution of C=C double bonds. rutgers.edu | Cross-metathesis of two smaller alkenes to form the C15 backbone. ximo-inc.com | High atom economy, convergent synthesis, access to complex structures. thieme-connect.de |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. oup.com | Selective hydrogenation of an alkyne to a Z-alkene using a supported palladium catalyst. | Easy catalyst separation and recycling, reduced waste streams. mdpi.com |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Performing enzymatic reactions in aqueous buffer. nih.gov | Reduced toxicity and environmental impact. |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms for E,z 5,10 Pentadecadienal

Identification of Lipid Precursors and Metabolic Pathways Leading to (E,Z)-5,10-Pentadecadienal

The formation of (E,Z)-5,10-pentadecadienal begins with common lipid precursors which are then channeled into a specialized metabolic pathway. This process starts with primary metabolism and progressively introduces the structural features—specific chain length and positions and configurations of double bonds—of the target molecule.

The carbon skeleton of (E,Z)-5,10-pentadecadienal originates from de novo fatty acid synthesis, a process that builds up fatty acid chains from acetyl-CoA units. wikipedia.org The initial product is typically the 16-carbon saturated fatty acid, palmitic acid (16:0). agrilife.org This precursor can then undergo modification by two key classes of enzymes: elongases and desaturases.

Fatty Acid Elongation: Elongase enzymes, located in the endoplasmic reticulum, extend the carbon chain of fatty acids, typically by adding two carbons at a time using malonyl-CoA as the carbon source. agrilife.orgresearchgate.net For the biosynthesis of a C15 aldehyde, a C16 precursor like palmitoyl-CoA is a likely starting point, which then undergoes chain shortening.

Stereospecific Desaturation: Desaturase enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E). researchgate.net These enzymes are highly specific to the substrate they modify and the position of the double bond they create. researchgate.net The biosynthesis of a di-unsaturated compound like 5,10-pentadecadienal requires the action of at least two distinct desaturation steps or a single bifunctional desaturase. sciopen.com For instance, a putative pathway could involve the desaturation of a C16 precursor at the Δ11 position to create a (Z)-11-hexadecenoic acid intermediate, followed by a subsequent desaturation at the Δ5 position. The order and specificity of these desaturation events are critical for determining the final structure of the pheromone component.

The general pathway involves the following steps:

Synthesis of a saturated fatty acyl-CoA (e.g., Palmitoyl-CoA).

A sequence of stereospecific desaturations to introduce double bonds at the required positions.

Possible chain-shortening or elongation to achieve the C15 length.

Achieving the precise C15 chain length from a C16 precursor necessitates a chain-shortening mechanism. While limited β-oxidation is one possibility, a more direct route involves specific oxidative cleavage.

Oxidative Cleavage: One plausible biological mechanism is the α-oxidation pathway, mediated by α-dioxygenases (α-DOX). These enzymes catalyze the oxidation of a fatty acid at its α-carbon, which can lead to spontaneous decarboxylation, resulting in a Cn-1 aldehyde. nih.gov This provides a direct path from a C16 fatty acid to a C15 aldehyde.

Reductive Steps: The final functional group is typically formed via a two-step reduction and oxidation process or a direct reduction. The common pathway in moth pheromone biosynthesis involves the reduction of the fatty acyl-CoA precursor to a fatty alcohol, catalyzed by a Pheromone Gland-specific Fatty Acyl-CoA Reductase (pgFAR). frontiersin.org This alcohol is then oxidized to the corresponding aldehyde by an alcohol oxidase (AO). frontiersin.orgnih.gov In some pathways, the produced aldehyde might be partially metabolized back to the alcohol by an aldehyde reductase (AR) or further to a carboxylic acid by an aldehyde oxidase (AOX), thereby regulating the final concentration of the aldehyde pheromone. nih.gov

The terminal steps can be summarized as:

Pathway A: Fatty Acyl-CoA → Fatty Alcohol → Fatty Aldehyde

Pathway B (via α-oxidation): C16 Fatty Acid → C15 Aldehyde

Fatty Acid Elongation and Stereospecific Desaturation Processes

Characterization of Key Enzymes Involved in (E,Z)-5,10-Pentadecadienal Biosynthesis

The specificity of the final product is determined by a suite of specialized enzymes, primarily desaturases and the enzymes of the terminal reductive/oxidative pathway.

Acyl-CoA desaturases are integral membrane proteins that play a pivotal role in pheromone biosynthesis by creating double bonds with high regio- and stereospecificity. researchgate.net The stereochemistry of the resulting double bond (E or Z) is a critical determinant of the pheromone's biological activity.

Types and Specificity: Moths have evolved a diverse repertoire of desaturases, most commonly Δ9, Δ11, and Δ14 desaturases, named for the position of the double bond they introduce relative to the carboxyl group. researchgate.netsciopen.com Some species possess bifunctional desaturases capable of catalyzing desaturation at different positions. sciopen.com The formation of the (E,Z)-5,10-dienal structure would require a combination of desaturases with precise specificities that are not commonly characterized but are presumed to exist based on the structure of the final product.

Stereochemical Control: Studies on desaturases from various moth species have shown that subtle changes in the enzyme's amino acid sequence can alter its stereochemical output, leading to the production of an E isomer instead of a Z isomer. sciopen.com This highlights the precise molecular control exerted by these enzymes.

| Enzyme (Species) | Abbreviation | Specificity | Product(s) | Source |

|---|---|---|---|---|

| Δ11-desaturase (Trichoplusia ni) | Tni-Δ11 | Δ11-desaturation | (Z)-11-Hexadecenoic acid | researchgate.net |

| Δ14-desaturase (Ostrinia spp.) | Ofur-Δ14 | Δ14-desaturation | (E/Z)-14-Tetradecenoic acid | researchgate.net |

| Bifunctional Desaturase (Bombyx mori) | Bmor-Δ11(Z)/Δ10,12(E,Z) | Conjugated Δ10,12 desaturation | (E,Z)-10,12-Hexadecadienoic acid | sciopen.com |

| Δ9-desaturase (Spodoptera littoralis) | Slit-Δ9 | Δ9-desaturation | (Z,E)-9,11-Tetradecadienoic acid | nih.gov |

The final steps of converting the modified fatty acid into an aldehyde are catalyzed by specific reductases and oxidases.

Fatty Acyl-CoA Reductases (FARs): These enzymes catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols. frontiersin.org Pheromone gland-specific FARs (pgFARs) often exhibit high substrate specificity, which is crucial for ensuring that only the correct pheromone precursors are converted, thereby maintaining the fidelity of the pheromone signal. frontiersin.org

Alcohol Oxidases (AOs): These enzymes are responsible for the oxidation of fatty alcohols to aldehydes. frontiersin.orgslu.se Studies comparing the silkworm Bombyx mori (which produces both an alcohol and an aldehyde pheromone) with its wild relative B. mandarina (which only produces the alcohol) have provided insights into this step. nih.gov Differential expression of specific alcohol oxidase genes in the pheromone gland is believed to be responsible for the production of the aldehyde component, bombykal. nih.gov

Aldehyde Oxidases (AOXs) and Aldehyde Reductases (ARs): AOXs are enzymes that can oxidize aldehydes to carboxylic acids, potentially serving as a mechanism to clear excess aldehyde pheromones from the gland. nih.gov Conversely, aldehyde reductases can convert aldehydes back to alcohols. nih.gov The interplay between AOs, AOXs, and ARs likely creates a dynamic system that finely tunes the final ratio of pheromone components.

Desaturase Enzymes and Their Stereochemical Specificity

Genetic and Transcriptomic Regulation of (E,Z)-5,10-Pentadecadienal Production

The entire biosynthetic pathway is under tight hormonal and genetic control. The production of pheromones is often initiated by a neural signal, the Pheromone Biosynthesis Activating Neuropeptide (PBAN). frontiersin.orgnih.gov

PBAN Signaling: PBAN is a neurohormone that binds to its specific receptor (PBANR) on the surface of pheromone gland cells. frontiersin.orgnih.gov This binding event triggers an intracellular signaling cascade, often involving calcium ions as second messengers, which activates the enzymes involved in the biosynthetic pathway. frontiersin.orgnih.gov RNAi-mediated knockdown of the PBAN receptor in the Asian corn borer, Ostrinia furnacalis, resulted in a significant decrease in pheromone production, confirming the critical regulatory role of this signaling pathway. nih.gov

Transcriptomic Insights: High-throughput transcriptome sequencing of insect pheromone glands has been instrumental in identifying the genes responsible for pheromone production. By comparing gene expression in pheromone glands to other tissues or by analyzing glands at different time points (e.g., before and after PBAN stimulation), researchers can identify candidate genes that are highly and specifically expressed during pheromone synthesis. frontiersin.orgnih.gov Transcriptomic analyses of O. furnacalis have identified numerous candidate genes encoding desaturases, FARs, AOs, and other enzymes crucial for its specific pheromone blend. frontiersin.orgplos.org While not directly studying (E,Z)-5,10-pentadecadienal, these studies provide a powerful template for identifying the genetic toolkit required for its synthesis in other species.

| Gene Family | Putative Function | Number of Unigenes Identified | Source |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Precursor synthesis | 2 | frontiersin.org |

| Acyl-CoA Desaturase (DESAT) | Introduction of double bonds | 10 | frontiersin.org |

| Fatty Acyl-CoA Reductase (FAR) | Conversion of acyl-CoA to alcohol | 16 | frontiersin.org |

| Alcohol Dehydrogenase/Oxidase (AO) | Conversion of alcohol to aldehyde | 4 | nih.gov |

| Aldehyde Dehydrogenase/Oxidase (AOX) | Aldehyde metabolism/clearance | 8 | nih.gov |

| PBAN Receptor (PBANR) | Hormonal regulation | 1 | nih.gov |

Comparative Biosynthesis Across Producing Organisms and Species

(E,Z)-5,10-Pentadecadienal has been identified as a volatile compound in two vastly different organisms: the giant water bug, Lethocerus indicus, and the Himalayan shrub, Skimmia anquetilia. researchgate.netfrontiersin.org This disparate distribution suggests either a convergent evolution of the biosynthetic pathway or the existence of fundamentally different metabolic routes to the same compound.

Lethocerus indicus

In insects, particularly in the context of pheromones, the biosynthesis of long-chain aldehydes is almost invariably linked to fatty acid metabolism. nih.gov A study on the volatile compounds of Lethocerus indicus identified (E,Z)-5,10-Pentadecadienal in male insects. researchgate.net The same study also analyzed the fatty acid profiles of these insects, revealing a variety of saturated and unsaturated fatty acids, which could serve as precursors for aldehyde biosynthesis. nih.govtandfonline.com It is highly probable that the biosynthetic pathway in L. indicus follows the general model described above, utilizing a specific set of desaturases and a reductase to produce the final aldehyde. The enzymes responsible for this transformation in L. indicus have yet to be identified and characterized.

Skimmia anquetilia

In plants, the biosynthesis of volatile compounds is highly diverse, encompassing terpenoid, phenylpropanoid, and fatty acid-derived pathways. Skimmia anquetilia is known to produce a rich array of secondary metabolites, including coumarins, terpenoids, and various fatty acid derivatives. sci-hub.sefrontiersin.org The presence of (E,Z)-5,10-Pentadecadienal (identified as (Z,Z)-5,10-Pentadecadienal in some studies of S. anquetilia) suggests an active fatty acid modification pathway. frontiersin.orgresearchgate.net Plant lipoxygenases (LOXs) are known to catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which can then be cleaved by hydroperoxide lyases to form aldehydes. uu.nl This represents a potential alternative pathway to the desaturase-reductase system more commonly associated with insects.

The following table provides a comparative overview of the producing organisms and the likely biosynthetic context.

| Feature | Lethocerus indicus (Insecta) | Skimmia anquetilia (Plantae) |

| Compound Presence | Identified in volatile profile of male insects. researchgate.net | Identified in leaf and root extracts. frontiersin.orgresearchgate.net |

| Likely Precursor Pool | Fatty acid pool, including various C14-C20 fatty acids. nih.govtandfonline.com | Diverse secondary metabolite precursors, including fatty acids and terpenoids. sci-hub.sefrontiersin.org |

| Hypothesized Pathway | Fatty acid desaturation and reduction. | Fatty acid desaturation/reduction or lipoxygenase pathway. uu.nl |

| Key Enzyme Classes (Hypothetical) | Fatty Acyl-CoA Desaturases, Fatty Acyl-CoA Reductases. nih.gov | Fatty Acyl-CoA Desaturases/Reductases, Lipoxygenases, Hydroperoxide Lyases. |

Without experimental evidence, it is difficult to definitively state whether the biosynthetic pathways are conserved. However, the presence of the same, structurally specific compound in such distant lineages is a compelling case for further investigation into the evolutionary origins of these metabolic pathways.

Bioengineering Approaches for Heterologous Expression and Production of (E,Z)-5,10-Pentadecadienal

The heterologous production of high-value natural products like (E,Z)-5,10-Pentadecadienal in microbial or plant chassis is a burgeoning field of synthetic biology. While there are no reports of the specific bioengineering of this compound, the general strategies for producing other fatty acid-derived aldehydes and alcohols provide a clear roadmap. The successful heterologous production of this dienal hinges on the identification and functional expression of the key biosynthetic enzymes.

Host Organism Selection

Several platforms have been successfully engineered for the production of fatty acid-derived molecules:

Escherichia coli : A well-characterized prokaryotic host with a vast genetic toolkit. It has been engineered to produce various fatty aldehydes, although challenges with enzyme expression and toxicity can arise. tandfonline.comscispace.com

Saccharomyces cerevisiae (Yeast): A robust eukaryotic host that is well-suited for industrial fermentation. Yeast has been successfully used to produce other insect pheromones, including those requiring desaturation and reduction steps. sci-hub.seresearchgate.net Its compartmentalization (e.g., peroxisomes) can be exploited to separate metabolic pathways and optimize flux. researchgate.net

Nicotiana benthamiana (Plant): A plant-based expression system that offers scalability and the potential for in-planta production and release of volatile compounds. It has been used to produce moth sex pheromones through transient expression of the biosynthetic pathway genes. frontiersin.organnualreviews.orgdgfett.de

Genetic Engineering Strategy

A typical bioengineering workflow would involve:

Gene Discovery: The first and most critical step is the identification of the specific desaturases and reductase from a producing organism like Lethocerus indicus that are responsible for the synthesis of (E,Z)-5,10-Pentadecadienal. This would likely involve transcriptomic analysis of the relevant tissues.

Codon Optimization and Synthesis: The identified genes would be synthesized with codons optimized for expression in the chosen heterologous host to ensure efficient translation.

Vector Construction and Host Transformation: The genes would be cloned into expression vectors under the control of strong, inducible promoters to allow for controlled production. frontiersin.org These vectors would then be transformed into the host organism.

Metabolic Pathway Engineering: To maximize product yield, the host's native metabolism may need to be engineered. This could involve:

Increasing Precursor Supply: Overexpressing genes in the fatty acid synthesis pathway to boost the pool of precursor molecules.

Blocking Competing Pathways: Deleting or down-regulating genes that divert precursors to other products.

Optimizing Redox Balance: Ensuring a sufficient supply of cofactors like NADPH, which is required by reductases.

The table below summarizes the key enzymes that would need to be heterologously expressed and the potential host systems.

| Enzyme | Function | Potential Host Systems | Key Considerations |

| Δ5-Desaturase | Introduces the Z-double bond at the 5th position. | E. coli, S. cerevisiae, N. benthamiana | Substrate specificity and correct folding are crucial. |

| Δ10-Desaturase | Introduces the E-double bond at the 10th position. | E. coli, S. cerevisiae, N. benthamiana | The stereospecificity of this enzyme is critical for the final product. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to the corresponding aldehyde. | E. coli, S. cerevisiae, N. benthamiana | Must be selective for the C15 diene precursor and efficiently produce the aldehyde without further reduction to the alcohol. |

The development of a robust bio-manufacturing process for (E,Z)-5,10-Pentadecadienal will require a multi-faceted approach, combining gene discovery, synthetic biology, and metabolic engineering. The successful production of this compound could pave the way for its sustainable use in various applications, leveraging the power of biotechnology to create complex molecules from simple, renewable feedstocks.

Neuroethological Foundations of E,z 5,10 Pentadecadienal Perception and Behavioral Responses

Olfactory Receptor Neuron Physiology and Ligand Binding Specificity for (E,Z)-5,10-Pentadecadienal

The initial detection of (E,Z)-5,10-Pentadecadienal occurs in the olfactory sensilla located on the antennae of the insect. researchgate.net Within these sensilla are olfactory receptor neurons (ORNs), which are specialized to detect and respond to specific volatile molecules. wikipedia.org

Electrophysiological techniques provide a direct measure of the neural response to olfactory stimuli. Electroantennography (EAG) measures the summed potential of multiple ORNs across the antenna, offering a general assessment of the antenna's sensitivity to a particular compound. researchgate.netnih.gov Single sensillum recording (SSR), a more refined technique, allows for the measurement of action potentials from individual ORNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of these neurons. nih.govnih.gov

Studies on Manduca sexta have utilized these techniques to characterize the responses to (E,Z)-5,10-Pentadecadienal. When presented with this compound, specific ORNs on the male moth's antennae show a distinct pattern of activity. physiology.org These neurons are finely tuned to this specific molecule, demonstrating the high degree of ligand specificity inherent in the insect olfactory system. physiology.org

Table 1: Electrophysiological Responses to (E,Z)-5,10-Pentadecadienal in Manduca sexta

| Technique | Neuron Type | Response to (E,Z)-5,10-Pentadecadienal |

|---|---|---|

| Single Sensillum Recording (SSR) | Pheromone-Specific ORNs | Selective and sensitive activation |

At the molecular level, the detection of (E,Z)-5,10-Pentadecadienal is initiated by its interaction with odorant receptors (ORs) located on the dendritic membrane of ORNs. nih.gov Insect ORs are a unique class of proteins that typically form a heteromeric complex, consisting of a specific tuning receptor and a highly conserved co-receptor (Orco). nih.gov This complex functions as a ligand-gated ion channel. plos.org

The process of signal transduction is thought to involve both ionotropic and metabotropic pathways. pnas.orguni-konstanz.de Upon binding of (E,Z)-5,10-Pentadecadienal to its specific OR, a conformational change is induced, leading to the opening of the ion channel and a subsequent influx of cations. plos.org This depolarizes the neuron, generating an electrical signal. wikipedia.org While the ionotropic mechanism allows for rapid signal transduction, evidence also suggests the involvement of G-protein-coupled signaling cascades, which may modulate the neuronal response. nih.govplos.org Odorant binding proteins (OBPs) present in the sensillum lymph are also believed to play a crucial role in solubilizing and transporting hydrophobic molecules like (E,Z)-5,10-Pentadecadienal to the receptors. nih.gov

Electrophysiological Characterization of Olfactory Responses (e.g., Electroantennography, Single Sensillum Recordings)

Central Nervous System Processing of (E,Z)-5,10-Pentadecadienal Signals

The electrical signals generated by the ORNs are transmitted via their axons to the antennal lobe (AL), the primary olfactory center in the insect brain. universite-paris-saclay.fr The AL is organized into distinct spherical structures called glomeruli, where the axons of ORNs expressing the same receptor converge. universite-paris-saclay.fr

The processing of pheromone information in moths often occurs in a specialized, sexually dimorphic region of the AL known as the macroglomerular complex (MGC). researchgate.net The MGC is comprised of several distinct glomeruli, each dedicated to processing a specific component of the pheromone blend. researchgate.net

In Manduca sexta, ORNs that are selectively tuned to (E,Z)-5,10-Pentadecadienal project to a specific glomerulus within the MGC called the "cumulus". researchgate.netresearchgate.netresearchgate.netnih.gov This creates a specific spatial map of olfactory information within the AL, where the identity of the pheromone component is encoded by which glomerulus is activated. nih.gov Stimulation with (E,Z)-5,10-Pentadecadienal results in a characteristic pattern of activity, primarily localized to the cumulus. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 2: Glomerular Processing of (E,Z)-5,10-Pentadecadienal in the Manduca sexta Antennal Lobe

| Pheromone Component | Corresponding Glomerulus in MGC | Function |

|---|---|---|

| (E,Z)-5,10-Pentadecadienal (mimic) | Cumulus | Processing of the second key pheromone component researchgate.netresearchgate.netresearchgate.netnih.gov |

Within the antennal lobe, the information from ORNs is processed by a network of local interneurons (LNs) and projection neurons (PNs). nih.gov LNs often mediate inhibitory interactions between glomeruli, which can sharpen the olfactory signal and enhance the contrast between different pheromone components. nih.gov For instance, stimulation with one pheromone component can lead to inhibition in the glomerulus that processes another component. nih.gov

Uniglomerular PNs, which receive input from a single glomerulus, then relay the processed olfactory information from the AL to higher brain centers, such as the mushroom bodies and the lateral horn. researchgate.netnih.gov These higher centers are involved in olfactory learning, memory, and the integration of olfactory information with other sensory modalities to produce a coherent behavioral response. nih.gov PNs originating from the cumulus, which are responsive to (E,Z)-5,10-Pentadecadienal, exhibit specific firing patterns that encode the temporal characteristics of the stimulus. plos.org The precise nature of these neural signals is critical for eliciting the appropriate behavioral sequence in the male moth.

Glomerular Activity Patterns and Olfactory Map Formation in the Antennal Lobe

Behavioral Ecology of (E,Z)-5,10-Pentadecadienal-Mediated Communication

In the natural world, chemical communication is a cornerstone of insect behavior, particularly in the context of reproduction. wikipedia.orgnih.gov Pheromones act as highly specific signals that can convey information over long distances, guiding males to receptive females. wikipedia.org The composition of these pheromone blends is often species-specific, acting as a crucial mechanism for reproductive isolation. wikipedia.org

The role of (E,Z)-5,10-Pentadecadienal, as a mimic of a natural pheromone component, is integral to the reproductive behavior of Manduca sexta. physiology.org The male moth's ability to detect and respond to a specific blend of pheromone components is essential for locating a mate. physiology.org The presence of (E,Z)-5,10-Pentadecadienal, in conjunction with other key components like bombykal, is necessary to trigger the full sequence of reproductive behaviors in males, including upwind flight and copulation attempts. physiology.org The processing of this specific compound within the cumulus of the MGC is a critical step in the neural pathway that ultimately leads to this complex and vital behavior. researchgate.netresearchgate.netresearchgate.netnih.gov The interaction between the different pheromone channels within the antennal lobe ensures that the male only responds to the correct species-specific blend, highlighting the evolutionary significance of this finely tuned neuroethological system. physiology.orgnih.gov

Species-Specific Behavioral Responses to (E,Z)-5,10-Pentadecadienal (e.g., Mate Attraction, Courtship)

While direct evidence for (E,Z)-5,10-Pentadecadienal as a natural pheromone is limited, its function as a mimic for (E,E,Z)-10,12,14-hexadecatrienal in Manduca sexta is well-established. researchgate.netresearchgate.net In this species, a blend of two major aldehyde components is essential to evoke the complete sequence of male reproductive behaviors, which includes upwind flight towards the female and courtship displays. researchgate.netresearchgate.net The perception of the blend, including the component mimicked by (E,Z)-5,10-Pentadecadienal, is critical for mate attraction.

In a broader context, other isomers of pentadecadienal (B14611547) have been identified as potent attractants for other species. For instance, in the sphingid moth Dolbina tancrei, a blend of (9E,11Z)-9,11-pentadecadienal and (9Z,11Z)-9,11-pentadecadienal functions as the primary sex pheromone, attracting males to calling females. researchgate.net Similarly, (6E,8Z)-6,8-pentadecadienal has been identified as a male-produced aggregation-sex pheromone in the cerambycid beetles Chlorida festiva and Chlorida costata, attracting both males and females to the signaling male. illinois.edu These findings underscore the role of pentadecadienals in mediating crucial reproductive and social behaviors.

The courtship behavior of the pear barkminer moth, Spulerina astaurota, involves a series of stereotyped actions by the male in response to the female's calling posture, including orientation, landing, and copulation. wikipedia.org While the specific pheromone components for this species are not detailed as pentadecadienals, this illustrates the type of complex behavioral sequence that can be initiated by pheromonal cues.

Table 1: Behavioral Responses to Pentadecadienal Isomers in Different Insect Species

| Species | Compound(s) | Behavioral Response |

| Dolbina tancrei (Sphingid moth) | (9E,11Z)-9,11-pentadecadienal & (9Z,11Z)-9,11-pentadecadienal | Male attraction (sex pheromone) researchgate.net |

| Chlorida festiva (Cerambycid beetle) | (6E,8Z)-6,8-pentadecadienal | Aggregation of both sexes (aggregation-sex pheromone) illinois.edu |

| Chlorida costata (Cerambycid beetle) | (6E,8Z)-6,8-pentadecadienal | Aggregation of both sexes (aggregation-sex pheromone) illinois.edu |

Dose-Response Relationships and Behavioral Thresholds in Model Organisms

The response of an insect to a pheromone is typically dose-dependent. d-nb.infoplos.orgresearchgate.net Below a certain concentration, the behavioral threshold, the pheromone may not elicit a response. As the concentration increases, the probability and intensity of the response generally increase, up to a point where the sensory system may become saturated. plos.org

In studies of Manduca sexta, the response of olfactory receptor neurons (ORNs) to pheromone components is dose-dependent. mpg.de While specific behavioral threshold data for (E,Z)-5,10-Pentadecadienal is not available, research on other pheromones provides a framework for understanding these relationships. For example, in the woodwasp Sirex noctilio, dose-response experiments with putative pheromone components revealed that different compounds elicit varying levels of antennal responses at different concentrations, with antennal saturation observed at higher doses for some compounds. plos.org

Field studies with other insects have also demonstrated the importance of pheromone dosage. In the stink bug Nezara viridula, attraction to its pheromone increased with higher doses. nih.gov Similarly, dose-response relationships have been investigated for various cerambycid beetles to their synthesized pheromones. researchgate.net These studies often involve field trapping experiments where lures with different release rates of the synthetic pheromone are tested to determine the optimal dose for attracting the target species.

Table 2: Examples of Dose-Response Findings for Pheromones in Insects

| Species | Pheromone Component(s) | Finding |

| Sirex noctilio | (Z)-3-decenol, (Z)-3-octenol, (Z)-4-decenol | Antennal responses varied with compound and dose, with saturation at high doses. plos.org |

| Nezara viridula | trans- to cis-(Z)-alpha-bisabolene epoxide blend | Attraction increased with higher pheromone doses. nih.gov |

| Grapholita molesta | Synthetic host plant volatiles | Specific mixtures at defined concentrations elicited significant female preference. d-nb.info |

Role of Pheromone Blends and Minor Components in Modulating (E,Z)-5,10-Pentadecadienal Activity

The activity of a single pheromone component is often significantly modulated by the presence of other compounds in a blend. csic.es The precise ratio of these components can be critical for species recognition and can enhance the attractiveness of the signal. researchgate.netd-nb.info

In Manduca sexta, the behavioral response of males is not triggered by individual pheromone components but requires the presence of the two major aldehydes in the correct blend. researchgate.netresearchgate.net The component mimicked by (E,Z)-5,10-Pentadecadienal often elicits an inhibitory or mixed excitatory-inhibitory response in certain projection neurons, which is thought to be crucial for the temporal processing of the pheromone signal as the male flies through the plume. researchgate.netnih.gov

The importance of specific blend ratios is clearly demonstrated in Dolbina tancrei, where a 90:10 mixture of (9E,11Z)-9,11-pentadecadienal and (9Z,11Z)-9,11-pentadecadienal resulted in the highest male catches. researchgate.net This indicates that both components are necessary and that their relative proportions are key to the pheromone's efficacy.

Furthermore, the interaction of pheromones with host plant volatiles can also modulate behavioral responses. In the grapevine moth, Lobesia botrana, a blend of host plant volatiles was found to significantly increase the male's response to the sex pheromone blend. eje.cz In some cases, minor components of a blend can have a synergistic effect, making an otherwise unattractive mixture highly attractive. d-nb.info For instance, the addition of a minor component to a four-compound blend for the oriental fruit moth resulted in a five-compound mixture that was as attractive as the natural blend of volatiles from the host plant. d-nb.info

Ecological and Evolutionary Dynamics of E,z 5,10 Pentadecadienal Communication Systems

Interspecific Variation and Pheromone Speciation Mechanisms Involving (E,Z)-5,10-Pentadecadienal

Pheromone communication systems are a cornerstone of reproductive isolation and, consequently, speciation in many insect species. nih.govplos.org Variations in the composition of pheromone blends, even subtle ones, can lead to the divergence of populations and the formation of new species. nih.govnih.gov While (E,Z)-5,10-Pentadecadienal is a known component in the chemical repertoire of some insects, its specific role in driving speciation is an area of ongoing research.

In many moth species, for instance, species-specificity is achieved through unique blends of structurally similar compounds, with novel components often acting as key identifiers. nih.gov The presence or absence, and relative ratio, of (E,Z)-5,10-Pentadecadienal within a pheromone blend could therefore be a critical factor in mate recognition. Closely related species may utilize similar primary pheromone components, but differentiate themselves through the addition of minor compounds like (E,Z)-5,10-Pentadecadienal. This variation acts as a pre-zygotic isolating mechanism, preventing hybridization and promoting the evolution of distinct lineages. nih.gov

The European corn borer, Ostrinia nubilalis, serves as a classic example of pheromone-driven speciation, with "E" and "Z" strains using different isomeric blends of Δ11-tetradecenyl acetate (B1210297). plos.org While this specific example does not directly involve (E,Z)-5,10-Pentadecadienal, it highlights the powerful role of pheromonal differences in establishing reproductive barriers. plos.org It is plausible that similar mechanisms involving (E,Z)-5,10-Pentadecadienal exist in other insect groups, contributing to the vast diversity we observe in the natural world.

Co-evolutionary Arms Races in Pheromone Production and Perception Systems

The evolution of communication systems is rarely a one-sided affair. Instead, it often manifests as a co-evolutionary arms race, a dynamic struggle between the signaler and the receiver. wikipedia.orgi3l.ac.id This is particularly evident in predator-prey and host-parasite interactions, where the ability to intercept or mimic chemical signals can mean the difference between life and death. nih.govmdpi.com

In the context of (E,Z)-5,10-Pentadecadienal, a co-evolutionary arms race can unfold in several ways. For instance, a species using this compound as a sex pheromone may face pressure from a predator or parasitoid that has evolved to detect this signal, using it as a beacon to locate its prey or host. This would select for individuals that either modify their pheromone blend, perhaps by altering the concentration of (E,Z)-5,10-Pentadecadienal or by introducing new components, or that change their signaling behavior to minimize detection.

Conversely, the predator or parasitoid is under selective pressure to enhance its detection capabilities, leading to a continuous escalation of adaptations and counter-adaptations. wikipedia.org This reciprocal evolutionary change can drive the diversification of both the pheromone signaling system and the sensory systems of the eavesdropping species.

Environmental Factors Influencing (E,Z)-5,10-Pentadecadienal Efficacy and Stability

The effectiveness of any chemical signal is intrinsically linked to the environment in which it is transmitted. For a volatile compound like (E,Z)-5,10-Pentadecadienal, several abiotic factors can significantly impact its efficacy and stability.

Impact of Temperature and Humidity on Pheromone Volatility and Dispersion

Temperature and humidity are key environmental variables that influence the physical properties of volatile compounds. googleapis.comarizona.edu An increase in temperature generally leads to higher volatility, causing (E,Z)-5,10-Pentadecadienal to evaporate more quickly and disperse more rapidly into the atmosphere. This can have mixed consequences. On one hand, it can increase the active space of the pheromone plume, potentially attracting mates from a greater distance. On the other hand, it can also lead to a more rapid decline in the concentration of the signal at its source, potentially making it harder for the receiver to locate the signaler.

Humidity can also affect the transport of pheromone molecules. High humidity can lead to the adsorption of volatile compounds onto surfaces, potentially reducing their concentration in the air. The interaction between temperature and humidity creates a complex environmental matrix that shapes the effective range and longevity of a (E,Z)-5,10-Pentadecadienal signal.

Degradation in Natural Environments (e.g., Photooxidation, Microbial Action)

Once released into the environment, (E,Z)-5,10-Pentadecadienal is susceptible to degradation from various sources. Photooxidation, the degradation of a chemical by light, particularly in the presence of oxygen, can alter the structure of the molecule, rendering it inactive. The double bonds in the (E,Z)-5,10-Pentadecadienal structure are particularly susceptible to oxidation.

Microbial action is another significant degradation pathway. Soil and leaf-surface microorganisms can utilize organic compounds like (E,Z)-5,10-Pentadecadienal as a carbon source, breaking them down into simpler, non-signaling molecules. The rate of microbial degradation can be influenced by factors such as soil type, moisture content, and the composition of the microbial community. nih.gov

Evolutionary Adaptation of Predator and Parasitoid Responses to Pheromone Signals Incorporating (E,Z)-5,10-Pentadecadienal

The evolutionary pressure exerted by predators and parasitoids that exploit pheromone signals is a powerful force in shaping the evolution of their prey and hosts. researchgate.netfrontiersin.org When a predator or parasitoid evolves the ability to "eavesdrop" on the (E,Z)-5,10-Pentadecadienal communication channel of its target, it gains a significant advantage in locating its next meal or a suitable host for its offspring. researchgate.net

This selective pressure can lead to a variety of evolutionary responses in the signaling species. These can include:

Shifts in Pheromone Composition: The relative ratio of (E,Z)-5,10-Pentadecadienal to other components in the pheromone blend may change, or the compound may be replaced entirely.

Changes in Signaling Behavior: The timing of pheromone release may shift to periods of lower predator or parasitoid activity.

Development of "Private" Channels: The evolution of novel pheromone components that are not easily detected by eavesdroppers.

The predators and parasitoids, in turn, are under selection to improve their detection capabilities, leading to a classic co-evolutionary arms race. wikipedia.org The functional response of a predator or parasitoid—the relationship between the density of its prey or host and its attack rate—can be significantly influenced by its ability to detect chemical cues like (E,Z)-5,10-Pentadecadienal. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization of E,z 5,10 Pentadecadienal in Complex Matrices

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis of (E,Z)-5,10-Pentadecadienal

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of (E,Z)-5,10-Pentadecadienal. It provides the high mass accuracy needed to determine elemental composition and the detailed fragmentation data required for structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to deduce the molecular structure of (E,Z)-5,10-Pentadecadienal by analyzing its fragmentation patterns upon collision-induced dissociation (CID). While specific fragmentation data for this compound is not widely published, the pathways can be predicted based on the known behavior of non-conjugated diene aldehydes. The analysis often benefits from derivatization, which creates molecules that exhibit common, predictable fragmentation, aiding in their identification through precursor ion scans. researchgate.net For instance, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for aldehydes, which can then be analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In an MS/MS experiment, the precursor ion of (E,Z)-5,10-Pentadecadienal (e.g., the protonated molecule [M+H]⁺) is isolated and fragmented. The resulting product ions would be characteristic of its C15 aliphatic chain and the specific locations of the double bonds at the 5th and 10th carbon positions. Expected fragmentation would include cleavages at allylic and vinylic positions, which are weakened by the adjacent double bonds, and rearrangements involving the terminal aldehyde group, such as the McLafferty rearrangement. The unique pattern of product ions serves as a fingerprint for structural confirmation. Mass spectrometry-based strategies are powerful for unambiguously identifying and characterizing proteins modified by α,β-unsaturated aldehydes, and similar principles apply to the characterization of the aldehydes themselves. oregonstate.edu

High-Resolution Accurate Mass Measurement for Elemental Composition Determination

High-resolution accurate mass (HRAM) measurement is crucial for assigning a definitive elemental composition to a detected analyte, a foundational step in its identification. Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with high precision, often to within a few parts per million (ppm). shimadzu.comthermofisher.com This level of accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from isobaric interferences, which is especially important in complex matrices. thermofisher.com

(E,Z)-5,10-Pentadecadienal has been identified as a volatile compound in the giant water bug Lethocerus indicus, with a reported molecular weight of 222. nih.govresearchgate.net This corresponds to the elemental formula C₁₅H₂₆O. HRAM analysis would be used to confirm this composition by comparing the measured mass to the theoretical exact mass. The ability to achieve high mass accuracy is a key performance attribute for the confident identification of unknown compounds. shimadzu.comjeolusa.com

Table 1: Theoretical Mass Data for (E,Z)-5,10-Pentadecadienal This interactive table provides the calculated exact masses for the neutral molecule and its protonated form, which are fundamental values for HRAM analysis.

| Species | Molecular Formula | Theoretical Exact Mass (u) |

|---|---|---|

| Neutral Molecule | C₁₅H₂₆O | 222.1984 |

| Protonated Molecule [M+H]⁺ | C₁₅H₂₇O⁺ | 223.2056 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of (E,Z)-5,10-Pentadecadienal

While mass spectrometry reveals the connectivity of atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the three-dimensional structure, including the precise stereochemistry of the double bonds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Information

A combination of two-dimensional (2D) NMR experiments is required for the complete assignment of the ¹H and ¹³C NMR spectra of (E,Z)-5,10-Pentadecadienal and to establish its stereochemistry. Introducing these techniques in a building-up approach, from simple to more complex spectra, is an effective learning strategy. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks, allowing chemists to trace the connectivity of protons through the aliphatic chain, for instance, showing the correlation between the protons on C4, C5, C6, and C7, and those around the second double bond at C9, C10, C11, and C12. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, enabling the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for placing the functional groups correctly. For example, HMBC would show a correlation from the aldehydic proton (H1) to carbons C2 and C3, and from the olefinic protons (e.g., H5/H6) to their neighboring carbons, confirming the positions of the double bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the geometry of the double bonds. NOESY detects protons that are close in space. For the (E,Z)-isomer, a NOE would be observed between protons on opposite sides of the E-configured double bond (a trans relationship), while a strong NOE would be seen between protons on the same side of the Z-configured double bond (a cis relationship).

Table 2: Application of 2D NMR for Structural Elucidation of (E,Z)-5,10-Pentadecadienal This interactive table outlines the primary function of each 2D NMR technique in the structural analysis of the target compound.

| 2D NMR Technique | Primary Information Yielded | Specific Application to (E,Z)-5,10-Pentadecadienal |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | Maps proton connectivity along the C15 backbone. |

| HSQC | Direct ¹H-¹³C one-bond correlation | Assigns ¹³C signals based on attached proton signals. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlation | Confirms placement of the aldehyde group and double bonds. |

| NOESY | ¹H-¹H through-space proximity | Differentiates and confirms the E and Z geometry of the double bonds at C5 and C10. |

Chiral Auxiliary-Based NMR for Enantiomeric Purity Assessment of Precursors and Derivatives

(E,Z)-5,10-Pentadecadienal itself is an achiral molecule. However, its synthesis may proceed via chiral precursors, or it could be a precursor itself to a chiral derivative. In such cases, determining the enantiomeric purity is essential. Asymmetric synthesis of natural products often relies on reactions of α,β-unsaturated aldehydes catalyzed by chiral amines. mdpi.com While the target compound is not an α,β-unsaturated aldehyde, similar principles could apply to the synthesis of its precursors.

A common method for determining the enantiomeric excess (ee) of a chiral alcohol or amine precursor is to use a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). acs.org The precursor would be reacted with the CDA to form a mixture of diastereomeric esters. These diastereomers have distinct chemical shifts in the ¹H and ¹⁹F NMR spectra, allowing for the integration of their respective signals to quantify the enantiomeric ratio accurately. acs.org

Chromatographic Separation and Detection Methodologies for (E,Z)-5,10-Pentadecadienal Isomers

Chromatography is essential for isolating (E,Z)-5,10-Pentadecadienal from a complex matrix and separating it from its other geometric isomers, such as the (E,E), (Z,E), and (Z,Z) forms. The choice between gas and liquid chromatography depends on the volatility and stability of the compound.

Gas Chromatography (GC): Due to its volatility, GC is a powerful technique for separating long-chain aldehydes. The separation of geometric isomers often requires a capillary column with a polar stationary phase, such as those containing cyanopropyl polysiloxane (e.g., DB-23 columns) or liquid crystalline phases, which offer high selectivity for positional and geometric isomers. researchgate.netvurup.sk The different isomers will exhibit distinct retention times based on subtle differences in their polarity and shape.

High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective, particularly for separating geometric isomers that may be difficult to resolve by GC. googleapis.com Reversed-phase HPLC using an ODS (C18) column can successfully separate (Z) and (E) isomers of dienyl compounds, where the (Z)-isomers typically elute faster than the (E)-isomers. researchgate.net The separation is based on differences in how the isomers' shapes interact with the stationary phase. mtc-usa.com Coupling HPLC with a UV detector is effective for conjugated dienes, and coupling to a mass spectrometer (LC-MS) provides both separation and mass-based identification for all analytes. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (E,Z)-5,10-Pentadecadienal |

| (E,E)-5,10-Pentadecadienal |

| (Z,E)-5,10-Pentadecadienal |

| (Z,Z)-5,10-Pentadecadienal |

| 2,4-dinitrophenylhydrazine |

Gas Chromatography with Specific Detectors (e.g., Flame Ionization Detector, Electron Capture Detector)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like (E,Z)-5,10-Pentadecadienal. iltusa.com The choice of detector is critical for achieving the desired sensitivity and selectivity.

The Flame Ionization Detector (FID) is a widely used detector in GC due to its robustness and broad applicability for organic compounds. scioninstruments.com It ionizes carbon-containing compounds in a hydrogen flame, generating a current proportional to the amount of analyte. chromatographyonline.comlibretexts.org FID offers a large linear dynamic range and is sensitive to hydrocarbons, making it suitable for the quantification of (E,Z)-5,10-Pentadecadienal, especially when present at moderate to high concentrations. chromatographyonline.comlibretexts.org However, it is a destructive detector and does not provide structural information. libretexts.org

The Electron Capture Detector (ECD) , in contrast, is a highly selective detector that is particularly sensitive to electronegative compounds, such as those containing halogens, nitro groups, or conjugated carbonyl systems. libretexts.orgairproducts.mescioninstruments.com While (E,Z)-5,10-Pentadecadienal itself does not possess strongly electronegative groups, its conjugated double bond system can exhibit some electron-capturing properties, potentially allowing for sensitive detection. The ECD is a non-destructive detector and is renowned for its exceptional sensitivity, often in the picogram range, making it ideal for trace analysis in environmental monitoring. airproducts.mescioninstruments.comceda.ac.uk

Table 1: Comparison of GC Detectors for (E,Z)-5,10-Pentadecadienal Analysis

| Detector | Principle of Operation | Selectivity for (E,Z)-5,10-Pentadecadienal | Typical Detection Limit | Advantages | Disadvantages |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame. scioninstruments.comchromatographyonline.com | Responds to most organic compounds, including aldehydes. chromatographyonline.com | ~1-10 pg/s | Robust, large linear range, reliable. scioninstruments.comchromatographyonline.com | Destructive, not highly selective. libretexts.org |

| Electron Capture Detector (ECD) | Electron capture by electronegative compounds from a radioactive source. airproducts.mescioninstruments.com | Moderate selectivity due to the conjugated system. scioninstruments.com | <1 pg/s | Extremely high sensitivity for specific compounds, non-destructive. libretexts.orgairproducts.me | Highly selective, requires careful calibration. airproducts.mescioninstruments.com |

Chiral Gas Chromatography for Stereoisomer Resolution

Chirality plays a crucial role in the biological activity of many molecules. jiangnan.edu.cn Although (E,Z)-5,10-Pentadecadienal itself is not chiral, its precursors or metabolites could be. Chiral gas chromatography is a powerful technique for the separation of enantiomers. jiangnan.edu.cngcms.czchromatographyonline.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. jiangnan.edu.cngcms.cz Cyclodextrin-based CSPs are commonly used for this purpose in capillary GC columns. gcms.czelementlabsolutions.com The ability to resolve stereoisomers is critical in pheromone research and in understanding the biosynthesis and metabolism of related compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry for Non-Volatile Derivatives and Metabolites

While GC is ideal for the volatile aldehyde, its non-volatile derivatives or metabolites require different analytical approaches. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of such compounds. thermofisher.comlcms.czupf.edu LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. thermofisher.comlcms.cz For analysis, non-volatile derivatives of (E,Z)-5,10-Pentadecadienal, such as those formed by reaction with derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), can be readily separated and detected. researchgate.net This technique is also indispensable for studying the metabolic fate of the aldehyde in biological systems, allowing for the identification and quantification of its various metabolites. thermofisher.comupf.edu

Sample Preparation and Extraction Techniques from Biological and Environmental Samples Containing (E,Z)-5,10-Pentadecadienal

The effective extraction and pre-concentration of (E,Z)-5,10-Pentadecadienal from complex matrices is a critical step prior to instrumental analysis. The choice of technique depends on the nature of the sample and the concentration of the analyte.

Solid-Phase Microextraction (SPME) and Headspace Analysis for Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique for volatile and semi-volatile organic compounds. usda.govsigmaaldrich.comgcms.cz It involves the use of a fused silica (B1680970) fiber coated with a stationary phase that is exposed to the sample or its headspace. sigmaaldrich.comgcms.cz The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. nih.gov SPME is particularly effective for collecting volatiles from calling insects or from the headspace of plant materials. researchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene (B73037) (DVB), can be used to optimize the extraction of specific compounds. sigmaaldrich.comgcms.cz

Headspace analysis is another common technique for the analysis of volatile compounds in solid or liquid samples. lew.ronih.gov In static headspace analysis, the sample is sealed in a vial and allowed to equilibrate at a specific temperature, after which a portion of the vapor phase (headspace) is injected into the GC. nih.gov Dynamic headspace analysis, or purge-and-trap, involves passing an inert gas through the sample to purge the volatiles, which are then trapped on an adsorbent material before being desorbed into the GC system. susana.org

Table 2: Sample Preparation Techniques for (E,Z)-5,10-Pentadecadienal

| Technique | Principle | Target Analytes | Key Advantages | Typical Applications |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between the sample matrix and a coated fiber. sigmaaldrich.com | Volatile and semi-volatile compounds. usda.gov | Solvent-free, simple, sensitive, can be automated. sigmaaldrich.comnih.gov | Analysis of insect pheromones, flavor and fragrance compounds. researchgate.netusda.gov |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a sample. nih.gov | Highly volatile compounds. nih.gov | Minimal sample preparation, suitable for complex matrices. lew.ro | Analysis of volatiles in biological tissues, food, and environmental samples. susana.orgmdpi.com |

Purification and Enrichment Strategies for Trace Amounts of (E,Z)-5,10-Pentadecadienal

When (E,Z)-5,10-Pentadecadienal is present at trace levels, purification and enrichment steps are often necessary to remove interfering matrix components and increase the analyte concentration. Solid-phase extraction (SPE) is a widely used technique for this purpose. redalyc.org In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. redalyc.org

Development of Biosensors and Chemo-sensors for Specific Detection of (E,Z)-5,10-Pentadecadienal

The development of biosensors and chemosensors offers the potential for rapid, real-time, and in-situ detection of specific compounds like (E,Z)-5,10-Pentadecadienal. mdpi.com These devices convert a chemical or biological recognition event into a measurable signal. nih.gov

Biosensors for aldehyde detection could be based on enzymes, such as aldehyde dehydrogenases, that specifically interact with the target compound. mdpi.com This interaction can be transduced into an electrochemical or optical signal. For instance, an amperometric biosensor could measure the current produced during the enzymatic oxidation of the aldehyde. mdpi.com

Chemosensors can be designed using synthetic receptors or materials that exhibit a selective response to aldehydes. Piezoelectric sensors, such as quartz crystal microbalances (QCM), can be coated with a material that selectively binds (E,Z)-5,10-Pentadecadienal. nih.gov The binding of the analyte to the sensor surface causes a change in the crystal's resonance frequency, which can be measured with high sensitivity. nih.gov The development of such sensors could enable applications in areas like monitoring of pheromone release or air quality assessment.

Structure Activity Relationship Sar Studies and Rational Design of E,z 5,10 Pentadecadienal Analogues

Systematic Structural Modifications of the (E,Z)-5,10-Pentadecadienal Backbone

Systematic modification of the (E,Z)-5,10-Pentadecadienal structure involves altering key features of the molecule, such as the geometry and location of its double bonds, the length of its carbon backbone, and the nature of its terminal functional group. researchgate.net

The configuration (E/Z or trans/cis) and position of the double bonds are critical determinants of biological activity in polyunsaturated compounds like pentadecadienal (B14611547).

Alkene Configuration: The specific (E,Z) geometry at the 5 and 10 positions is often essential for precise binding to a biological receptor. Research on related moth pheromones, such as the hexadecadienal isomers, has shown that altering the stereochemistry of the double bonds can drastically reduce or eliminate biological activity. For instance, in the hawk moth Sphinx pinastri, the primary pheromone component is (10E,12Z)-10,12-hexadecadienal. The presence of its (10E,12E) isomer, even in small amounts, significantly reduces the attraction of males, demonstrating the critical role of the Z configuration at the C12 position. researchgate.net This suggests that a receptor protein has a highly specific binding pocket shaped to accommodate the (E,Z) configuration of the natural ligand.

Alkene Position: Shifting the location of the double bonds along the carbon chain creates positional isomers, which typically exhibit different biological activities. A study on synthetic hexadecadienyl compounds with conjugated diene systems at various positions (e.g., 4,6-, 5,7-, 6,8-) revealed distinct mass spectrometric fragmentation patterns, indicating how the double bond positions influence the molecule's properties. researchgate.net For pheromones, a receptor is often tuned to the specific spacing between the double bonds and the terminal functional group. Moving the diene system from the 5,10-positions to other locations, such as 9,11-positions as seen in Dolbina tancrei pheromones, would likely render the molecule inactive at the original receptor due to improper fit. researchgate.net

The table below illustrates the impact of alkene configuration on the biological activity of a related pheromone system.

| Compound | Configuration | Biological Activity |

| (10E,12Z)-10,12-Hexadecadienal | E,Z | High (Attractant) |

| (10E,12E)-10,12-Hexadecadienal | E,E | Low (Inhibitory) |

| Mixture (98:2, E,Z:E,E) | Mixed | Reduced Attraction |

| Data based on findings for hawk moth pheromones, illustrating the principle of configuration-dependent activity. researchgate.net |

Carbon Chain Length: The 15-carbon backbone of pentadecadienal is crucial for its activity. Lengthening or shortening the chain can affect how the molecule fits within its receptor binding pocket. edx.org In many homologous series of bioactive lipids, activity increases with chain length up to an optimal point, after which it declines as the molecule becomes too large to be accommodated by the receptor. edx.orgnih.gov Studies on N-substituted benzisoselenazolones showed that elongating an attached carbon chain from C8 to C12 enhanced anticancer activity, demonstrating the structure-dependent influence of chain length. mdpi.com Therefore, analogues such as a tetradecadienal (14 carbons) or a hexadecadienal (16 carbons) would be expected to have significantly different, likely lower, activity compared to the C15 parent compound.

Terminal Functional Groups: The aldehyde group (-CHO) is a defining feature of (E,Z)-5,10-Pentadecadienal. wikipedia.org This functional group is polar and can participate in specific interactions, such as hydrogen bonding, with receptor residues. ashp.orgebsco.com Replacing the aldehyde with other functional groups is a common strategy in SAR studies. drugdesign.org For many insect pheromones, related compounds with alcohol (-CH₂OH) or acetate (B1210297) (-OAc) termini are also found, sometimes acting as primary pheromones for different species or as secondary components that modulate the behavioral response. d-nb.info For example, converting the terminal aldehyde of pentadecadienal to an alcohol ( (E,Z)-5,10-pentadecadien-1-ol) or an acetate ( (E,Z)-5,10-pentadecadienyl acetate) would alter its polarity and hydrogen bonding capability, almost certainly changing its binding affinity and biological effect. researchgate.net

Modification of Alkene Configuration and Position

Impact of Stereoisomeric Purity on Biological Activity and Receptor Binding of (E,Z)-5,10-Pentadecadienal Analogues

In many systems, one isomer is highly active while others are inactive or, more significantly, inhibitory. researchgate.net An inactive isomer might compete for the same binding site on the receptor without triggering a response, thereby acting as a competitive antagonist. An inhibitory isomer might bind to the same or an allosteric site and induce a conformational change that prevents the active isomer from binding or activating the receptor.

For example, in field bioassays for the Dolbina tancrei moth, the natural pheromone was found to be a specific blend of (9E,11Z)- and (9Z,11Z)-9,11-pentadecadienal. The highest male attraction was observed for a 90:10 mixture of these isomers. researchgate.net Using a single pure isomer or a different ratio resulted in a weaker response. This demonstrates that the receptor system is not only tuned to a specific stereoisomer but to a precise ratio of isomers, highlighting the need for high stereoisomeric purity and control in the synthesis and application of such compounds.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions with (E,Z)-5,10-Pentadecadienal and Its Derivatives

Molecular docking and computational modeling are powerful in-silico tools used to predict and analyze the interactions between a ligand, like (E,Z)-5,10-Pentadecadienal, and its protein receptor at the molecular level. journalsarjnp.comnih.gov These methods simulate the binding process, predicting the preferred orientation of the ligand in the receptor's binding site and estimating the strength of the interaction (binding affinity). frontiersin.orgplos.org

The process involves:

Homology Modeling: If the exact structure of the receptor is unknown, a 3D model is often built based on the known structures of related proteins.

Docking Simulation: The flexible pentadecadienal molecule is computationally placed into the binding pocket of the receptor model. The simulation explores various conformations and orientations to find the one with the most favorable interaction energy. plos.org

Binding Energy Calculation: The program calculates a "docking score," which estimates the free energy of binding. A lower (more negative) score generally indicates a stronger and more stable interaction. journalsarjnp.com